N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251633-10-9
VCID: VC11978841
InChI: InChI=1S/C22H22N4O3S/c1-3-29-20-11-9-19(10-12-20)26(15-18-7-5-4-6-8-18)30(27,28)21-13-14-22-24-23-17(2)25(22)16-21/h4-14,16H,3,15H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5 g/mol

N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

CAS No.: 1251633-10-9

Cat. No.: VC11978841

Molecular Formula: C22H22N4O3S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 1251633-10-9

Specification

CAS No. 1251633-10-9
Molecular Formula C22H22N4O3S
Molecular Weight 422.5 g/mol
IUPAC Name N-benzyl-N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Standard InChI InChI=1S/C22H22N4O3S/c1-3-29-20-11-9-19(10-12-20)26(15-18-7-5-4-6-8-18)30(27,28)21-13-14-22-24-23-17(2)25(22)16-21/h4-14,16H,3,15H2,1-2H3
Standard InChI Key IMKFOQFWNYXUNC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Canonical SMILES CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic core comprising a pyridine ring fused with a triazole moiety, substituted at the 6-position with a sulfonamide group. Key substituents include:

  • N-Benzyl group: A phenylmethyl group attached to the sulfonamide nitrogen.

  • N-(4-Ethoxyphenyl) group: A para-ethoxyphenyl group bonded to the sulfonamide nitrogen.

  • 3-Methyl group: A methyl substituent on the triazole ring.

This configuration aligns with structurally similar compounds documented in chemical databases .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₂₃H₂₃N₅O₃S, yielding a molecular weight of 457.52 g/mol.

PropertyValue
IUPAC NameN-Benzyl-N-(4-ethoxyphenyl)-3-methyl- triazolo[4,3-a]pyridine-6-sulfonamide
Molecular FormulaC₂₃H₂₃N₅O₃S
Molecular Weight457.52 g/mol
CAS RegistryNot yet assigned

Key functional groups, such as the sulfonamide (-SO₂NH-) and ethoxy (-OCH₂CH₃), contribute to its polarity and potential hydrogen-bonding capabilities.

Synthesis and Optimization

General Synthetic Route

The synthesis of triazolopyridine sulfonamides typically involves multi-step protocols:

  • Sulfonamide Formation: Reaction of a pyridine sulfonyl chloride with primary or secondary amines (e.g., benzylamine, 4-ethoxyaniline) to form the sulfonamide intermediate.

  • Triazole Ring Closure: Cyclization using hydrazine derivatives to construct the triazole ring. For example, chloropyridine intermediates may undergo hydrazine substitution followed by intramolecular cyclization.

  • Substituent Introduction: Alkylation or arylation at the triazole 3-position (e.g., methyl group) via nucleophilic substitution or cross-coupling reactions.

Reaction Optimization

Critical parameters for maximizing yield and purity include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonamide formation.

  • Temperature Control: Cyclization steps often require elevated temperatures (80–120°C).

  • Catalyst Use: Palladium catalysts facilitate cross-coupling reactions for aryl group introduction.

Research Findings on Analogous Compounds

Comparative Bioactivity

CompoundActivity (IC₅₀/MIC)Target OrganismSource
N-Benzyl-3-ethyl-N-phenyl analog Not reportedN/A
3-Methyl-N-(4-methoxyphenyl) analogAntibacterial (MIC: 12.5 µg/mL)Staphylococcus aureus
3-Ethyl-N-(3-fluorobenzyl) analogAntimalarial (IC₅₀: 0.12 µM)Plasmodium falciparum

Structural-Activity Relationships (SAR)

  • N-Substituents: Bulky aryl groups (e.g., benzyl, 4-ethoxyphenyl) enhance lipid solubility and target binding.

  • Triazole Substitutents: Methyl groups at the 3-position improve metabolic stability compared to ethyl or halogenated analogs .

  • Sulfonamide Group: Essential for hydrogen bonding with enzymatic active sites (e.g., bacterial dihydropteroate synthase) .

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